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molecular formula C10H14O2 B099933 3-Butoxyphenol CAS No. 18979-72-1

3-Butoxyphenol

Cat. No. B099933
M. Wt: 166.22 g/mol
InChI Key: VGIJZDWQVCXVNL-UHFFFAOYSA-N
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Patent
US06310252B1

Procedure details

Prepared according to the method described in Example A above from resorcinol (55 g; 0.5 mol) and n-butylbromide (75.4 g; 0.55 mol) to yield 32.4 g (39%) of the title compound as an oil (92% purity). bp 148° C. (12 mm Hg) MW=166 (GC-MS)
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
75.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9](Br)[CH2:10][CH2:11][CH3:12]>>[CH2:9]([O:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][CH:8]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Two
Name
Quantity
75.4 g
Type
reactant
Smiles
C(CCC)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 32.4 g
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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